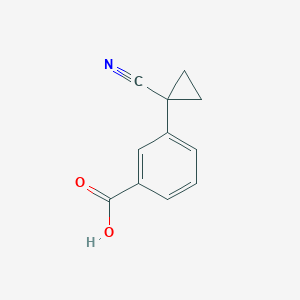

3-(1-Cyanocyclopropyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1-cyanocyclopropyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-7-11(4-5-11)9-3-1-2-8(6-9)10(13)14/h1-3,6H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBYCSQRUNOEMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Compound: 3 1 Cyanocyclopropyl Benzoic Acid

Synthesis and Characterization

The synthesis of this compound is not extensively detailed in the provided search results. However, related compounds offer insights into potential synthetic routes. For instance, a method for preparing 3-(1-cyanoalkyl)benzoic acids involves starting from a 2-chlorobenzoic acid metal salt. google.com Another patent describes a multi-step process for preparing ketoprofen (B1673614) that includes the preparation of 3-(1-cyanoethyl)benzoic acid as an intermediate. google.com This suggests that this compound could potentially be synthesized through a similar multi-step sequence involving the introduction of the cyanocyclopropyl group onto a benzoic acid precursor.

Characterization of this compound would likely involve standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the connectivity of the atoms and the presence of the cyclopropyl (B3062369), cyano, and benzoic acid moieties. Infrared (IR) spectroscopy would show characteristic absorptions for the nitrile (C≡N) and carboxylic acid (C=O and O-H) functional groups. Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the molecule.

Applications in Chemical Research

This compound serves as a valuable building block and intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive cyano group and a versatile carboxylic acid, allows for a variety of chemical transformations.

The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The carboxylic acid group can undergo esterification, amidation, or be converted to an acid chloride, which is a highly reactive intermediate for Friedel-Crafts and other acylation reactions.

A notable application is its use as an intermediate in the synthesis of more complex pharmaceutical compounds. For example, the related compound 3-(1-cyanoethyl)benzoic acid is an intermediate in the synthesis of ketoprofen. google.com Similarly, this compound can be envisioned as a precursor for novel drug candidates, where the unique properties of the cyanocyclopropyl benzoic acid scaffold can be exploited to modulate biological activity.

Hydrolytic Methods for Nitrile-to-Carboxylic Acid Conversion

A common and direct route to this compound involves the hydrolysis of a nitrile precursor, such as 3-(1-cyanocyclopropyl)benzonitrile. This transformation converts the cyano group on the benzene (B151609) ring into a carboxylic acid. The hydrolysis can be effectively carried out under both acidic and basic conditions. chemistrysteps.comdoubtnut.com

The reaction proceeds in two main stages: the initial conversion of the nitrile to a benzamide (B126) intermediate, followed by the hydrolysis of the amide to the final carboxylic acid. askfilo.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile nitrogen is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis yield the carboxylic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: Using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), the hydroxide ion directly attacks the electrophilic carbon of the nitrile. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Further saponification of the amide under basic conditions yields a carboxylate salt, which is then protonated in an acidic workup step to give the final carboxylic acid. chemistrysteps.comchegg.com

The choice between acidic and basic hydrolysis often depends on the stability of other functional groups within the molecule.

Table 1: General Conditions for Nitrile Hydrolysis

| Catalysis Type | Reagents | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ / H₂O or HCl / H₂O | Benzamide derivative | Carboxylic Acid |

| Base-Catalyzed | NaOH / H₂O or KOH / H₂O | Benzamide derivative | Carboxylic Acid |

Alternative Functional Group Interconversions

Beyond nitrile hydrolysis, other functional group interconversions (FGIs) offer alternative pathways to synthesize this compound. ub.eduimperial.ac.uk These methods provide synthetic flexibility, allowing for different starting materials and reaction sequences.

Key alternative strategies include:

Oxidation of Benzylic Groups: A precursor molecule containing an alkyl or alcohol group at the meta-position relative to the cyanocyclopropyl group can be oxidized to the carboxylic acid. For instance, 3-(1-cyanocyclopropyl)toluene or [3-(1-cyanocyclopropyl)phenyl]methanol could be subjected to strong oxidizing agents. Reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in sulfuric acid are capable of converting benzylic carbons to carboxylic acids, irrespective of the alkyl chain length. imperial.ac.ukslideshare.net

Carbonation of Organometallic Reagents: A halide precursor, such as 1-bromo-3-(1-cyanocyclopropyl)benzene, can be converted into an organometallic species (e.g., a Grignard or organolithium reagent). This nucleophilic intermediate can then react with carbon dioxide (CO₂) in a carbonation step, followed by acidic workup, to install the carboxylic acid group.

Rearrangement Reactions: Although less common for this specific target, rearrangement reactions can be powerful tools in synthesis. For example, the Favorskii rearrangement of specific α-haloketones can produce carboxylic acid derivatives, offering a potential, albeit complex, route. fiveable.me

Table 2: Selected Alternative Functional Group Interconversions

| Precursor Functional Group | Reagents/Reaction Type | Target Functional Group |

|---|---|---|

| Methyl (-CH₃) or other Alkyl | KMnO₄ or CrO₃/H₂SO₄ | Carboxylic Acid (-COOH) |

| Bromo (-Br) or Iodo (-I) | 1. Mg or n-BuLi; 2. CO₂; 3. H₃O⁺ | Carboxylic Acid (-COOH) |

| Primary Alcohol (-CH₂OH) | Jones' Reagent (CrO₃/H₂SO₄/acetone) | Carboxylic Acid (-COOH) |

Catalytic Systems and Reaction Conditions

Modern synthetic chemistry increasingly relies on catalytic processes to improve efficiency, selectivity, and sustainability. Both transition metal-catalyzed and metal-free approaches are highly relevant to the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Processes

Transition metals, particularly palladium (Pd), rhodium (Rh), and gold (Au), are powerful catalysts for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com These methods can be applied to construct the core structure of this compound or to introduce its functional groups.

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, and Sonogashira are cornerstones of modern synthesis. mdpi.com For instance, a Suzuki coupling could be envisioned between a boronic acid derivative of benzoic acid and a halogenated 1-cyanocyclopropane.

C-H Bond Functionalization/Activation: A highly attractive strategy involves the direct conversion of a C-H bond into a C-C or C-X bond, avoiding the need for pre-functionalized starting materials. beilstein-journals.org Palladium- and rhodium-catalyzed reactions can direct the carboxylation or cyanation to specific positions on an aromatic ring. beilstein-journals.orgnih.gov For example, a directing group on a benzoic acid derivative could guide a transition metal catalyst to functionalize a C-H bond at the meta-position with a cyanocyclopropyl precursor. nih.gov Li and co-workers demonstrated that Rh(III)-catalyzed coupling of benzoic acid derivatives with specific partners could yield functionalized products. nih.gov

Table 3: Examples of Relevant Transition Metal-Catalyzed Reactions

| Reaction Type | Catalyst Example | Reactant 1 | Reactant 2 | Potential Application |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 3-Boronobenzoic acid | Halogenated 1-cyanocyclopropane | Formation of C-C bond |

| C-H Carboxylation | Pd(OAc)₂ | 1-Cyanocyclopropylbenzene | CO | Introduction of carboxylic acid |

| Heck Reaction | Pd(OAc)₂ | 3-Halobenzoic acid | Vinylcyclopropane derivative | Formation of C-C bond |

Organocatalytic and Metal-Free Approaches

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering a complementary, metal-free alternative to traditional methods. d-nb.info These approaches are noted for their ability to create chiral molecules with high enantioselectivity.

While a direct, one-step organocatalytic synthesis of this compound is not prominently documented, organocatalytic principles can be applied to key steps in its synthesis.

Asymmetric Cyclopropanation: Organocatalysts, such as chiral amines or thioureas, can facilitate the asymmetric Michael addition of a nucleophile to an acceptor, a key step in forming substituted cyclopropane (B1198618) rings. This could be used to construct the chiral 1-cyanocyclopropane moiety with high enantiomeric purity.

Functionalization of Benzoic Acid Derivatives: Specific organocatalysts have been developed for reactions involving benzoic acids. For example, a polymer-bound benzoic acid resin has been shown to act as a heterogeneous organocatalyst for oxidation reactions under flow conditions. rsc.org Such principles could be adapted for transformations on a cyanocyclopropyl-substituted benzoic acid scaffold.

Phase-Transfer Catalysis: Metal-free phase-transfer catalysts (e.g., quaternary ammonium salts) could be employed in the synthesis, for instance, in the alkylation of a phenylacetonitrile (B145931) derivative with a 1,2-dihaloethane to form the cyanocyclopropyl ring system.

These methods provide greener and often more selective pathways for constructing key structural motifs found in complex organic molecules. beilstein-journals.org

Mechanistic Investigations of Reactions Involving 3 1 Cyanocyclopropyl Benzoic Acid and Its Precursors

Mechanisms of Cyclopropane (B1198618) Ring Formation

The construction of the sterically strained cyclopropane ring is a key step in the synthesis of 3-(1-cyanocyclopropyl)benzoic acid. Several mechanistic pathways can be employed to achieve this transformation, each with its own unique characteristics and requirements.

Michael Initiated Ring Closure (MIRC) Reactions

The Michael Initiated Ring Closure (MIRC) reaction is a powerful method for the formation of cyclopropane rings. rsc.org This reaction typically involves the conjugate addition of a nucleophile to an activated alkene (a Michael acceptor), followed by an intramolecular nucleophilic substitution that closes the three-membered ring.

In the context of synthesizing precursors to this compound, a general MIRC approach would involve a Michael acceptor containing a leaving group at a suitable position. The nucleophile, a carbanion, would attack the β-carbon of the Michael acceptor. This generates an enolate intermediate which then undergoes an intramolecular cyclization via a 3-exo-trig pathway, displacing the leaving group and forming the cyclopropane ring. The stereochemistry of the final product is often controlled by the geometry of the enolate and the steric interactions in the transition state of the cyclization step. wikipedia.orgnih.gov

A specific example of a MIRC-type reaction is the Corey-Chaykovsky reaction, which utilizes sulfur ylides to cyclopropanate enones. nih.gov While not directly forming the cyano-substituted cyclopropane, this reaction exemplifies the MIRC principle. The versatility of the MIRC approach allows for the synthesis of a wide array of substituted cyclopropanes, making it a valuable tool in organic synthesis. rsc.orgias.ac.in

Diazo Compound Decomposition and Carbenoid Chemistry

The decomposition of diazo compounds to generate carbenes or carbenoids is a classic and widely used method for cyclopropanation. wikipedia.orgnih.gov These highly reactive intermediates can then add to an alkene in a concerted or stepwise fashion to form the cyclopropane ring. masterorganicchemistry.com The reaction is often catalyzed by transition metals, such as rhodium, copper, or palladium, which modulate the reactivity and selectivity of the carbene transfer. dokumen.puborganic-chemistry.orgrsc.org

The synthesis of cyclopropane rings from diazo compounds can proceed through a 1,3-dipolar cycloaddition to form a pyrazoline, which is then decomposed either thermally or photochemically to yield the cyclopropane. wikipedia.org The use of metal catalysis is common to achieve high stereoselectivity. wikipedia.org For instance, rhodium-catalyzed decomposition of diazoacetates in the presence of alkenes is a well-established method for producing cyclopropane carboxylates. organic-chemistry.org

The reactive species in these metal-catalyzed reactions are often described as metal carbenoids, which are more stable and selective than free carbenes. wikipedia.orgucl.ac.uk The nature of the metal and the ligands attached to it play a crucial role in determining the efficiency and stereochemical outcome of the cyclopropanation. ucl.ac.uk

Radical Cyclopropanation Pathways

Radical-mediated pathways offer an alternative approach to cyclopropane synthesis. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization. A proposed mechanism for radical cyclopropanation involves the addition of a radical to an alkene to form an intermediate radical, which then undergoes an intramolecular substitution to form the cyclopropane ring and regenerate the catalyst. researchgate.net

Recent advancements have utilized photoredox catalysis to generate radicals under mild conditions. nih.gov For example, a photocatalytically generated radical can add to a homoallylic tosylate, followed by reduction of the resulting radical adduct to an anion that undergoes intramolecular substitution to form the cyclopropane. organic-chemistry.org Iron(III)-based metalloradical catalysis has also been shown to effectively catalyze the cyclopropanation of alkenes with diazo compounds through a stepwise radical pathway. researchgate.net This method involves the homolytic activation of the diazo compound by the iron catalyst to generate a radical intermediate that then participates in the cyclopropanation. researchgate.net

Reactivity and Ring-Opening Pathways of the Cyclopropyl (B3062369) Moiety

The high ring strain of the cyclopropane ring in this compound makes it susceptible to various ring-opening reactions. These transformations can be initiated by either electrophiles or radicals, leading to a diverse range of products.

Electrophilic Ring-Opening Reactions

The strained C-C bonds of a cyclopropane ring have significant p-character, allowing them to be attacked by electrophiles. Acid-catalyzed ring-opening of epoxides, which are three-membered heterocyclic ethers, provides a useful analogy for understanding the reactivity of cyclopropanes. In acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. libretexts.orgpressbooks.pubchimia.ch The regioselectivity of the attack depends on the substitution pattern of the epoxide, with attack generally occurring at the more substituted carbon in a reaction with significant SN1 character. libretexts.orgpressbooks.pub

Similarly, the cyclopropane ring in this compound can be opened by strong acids. The presence of the electron-withdrawing cyano and benzoic acid groups would influence the regioselectivity of the ring-opening. The cyano group is a deactivating group in electrophilic aromatic substitution, which suggests it would destabilize a positive charge on the adjacent carbon. masterorganicchemistry.com Therefore, protonation and subsequent nucleophilic attack would likely occur at one of the other two carbons of the cyclopropane ring.

Radical-Mediated Ring Transformations

The cyclopropylcarbinyl radical is a key intermediate in many radical-mediated reactions of cyclopropanes. This radical can undergo a very rapid ring-opening to form the homoallyl radical. This rearrangement is often a key step in radical-mediated transformations of cyclopropyl-containing compounds. marquette.edu

In the context of this compound, a radical generated on the cyclopropane ring or on an adjacent atom could trigger a ring-opening event. For instance, a radical addition to the cyano group or abstraction of a hydrogen atom from the cyclopropane ring could initiate such a process. The stability of the resulting radical would dictate the preferred pathway for ring-opening.

Furthermore, photocatalysis can be employed to initiate radical reactions of cyclopropanes. For example, photocatalytic methods have been developed for the [3+2] annulation of aminocyclopropanes with alkenes, where the cyclopropane ring is opened to form a five-membered ring. thieme-connect.com These types of transformations highlight the synthetic utility of the cyclopropyl group as a reactive handle for constructing more complex molecular architectures.

Influence of Cyclopropane Ring Strain on Reactivity

The cyclopropane ring is characterized by significant ring strain, a consequence of its C-C-C bond angles being constrained to 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbons. libretexts.orglibretexts.org This inherent strain, a combination of angle strain and torsional strain, renders cyclopropane and its derivatives more reactive than their acyclic or larger-ring counterparts. masterorganicchemistry.com The high ring strain, with a calculated value of approximately 27.6 kcal/mol for cyclopropane, means that reactions leading to the opening of the ring are often energetically favorable as they release this stored energy. masterorganicchemistry.com

The reactivity of the cyclopropane ring in this compound is a critical factor in its chemical behavior. The strain can influence reactions at adjacent functional groups and the ring itself can undergo cleavage under certain conditions. The presence of both an electron-withdrawing nitrile group and a benzoic acid substituent on the cyclopropane ring can further modulate its reactivity. These substituents can affect the stability of potential intermediates formed during a reaction, thereby directing the reaction pathway.

The increased reactivity due to ring strain is not merely a theoretical concept; it has practical implications in synthetic chemistry. For instance, the high reactivity of three- and four-membered rings is a key factor in the efficacy of certain antibiotic drugs. libretexts.org Similarly, in the context of this compound, the strained ring can be a site for selective chemical transformations.

Table 1: Comparison of Ring Strain in Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle |

| Cyclopropane | 27.6 masterorganicchemistry.com | 60° libretexts.org |

| Cyclobutane | 26.3 masterorganicchemistry.com | 90° libretexts.org |

| Cyclopentane | Minimal libretexts.org | ~108° |

| Cyclohexane | None libretexts.org | 109.5° |

This table illustrates the high ring strain in cyclopropane compared to larger cycloalkanes, which influences its chemical reactivity.

Mechanistic Aspects of Nitrile Transformations

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. In the context of this compound, the most relevant of these is hydrolysis.

The hydrolysis of a nitrile to a carboxylic acid is a common and useful reaction in organic synthesis. libretexts.org This transformation can be catalyzed by either acid or base, and in both cases, an amide is formed as an intermediate. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: In an acidic medium, the reaction begins with the protonation of the nitrile nitrogen. This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. lumenlearning.compressbooks.pub Following the addition of water, a series of proton transfers and tautomerization leads to the formation of a protonated amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. libretexts.orgpressbooks.pub

Base-Catalyzed Hydrolysis: Under basic conditions, the strong nucleophile, typically a hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic nitrile carbon. libretexts.org This is followed by protonation of the resulting anion by water to form an imidic acid. Tautomerization of the imidic acid yields an amide. libretexts.orgchemistrysteps.com Subsequent hydrolysis of the amide under basic conditions produces a carboxylate salt and ammonia. chemguide.co.uk To obtain the free carboxylic acid, an acidic workup is required. chemguide.co.uk

The steric hindrance imposed by the cyclopropyl group in this compound may influence the rate of hydrolysis. However, the fundamental mechanistic steps are expected to remain the same.

Decarboxylative cyanation represents a powerful method for the synthesis of nitriles from carboxylic acids. chemrevlett.com This approach is advantageous as carboxylic acids are often readily available and the only stoichiometric byproduct is carbon dioxide. chemrevlett.com While direct decarboxylative cyanation of aromatic carboxylic acids can be challenging, several methods have been developed, often involving transition metal catalysis.

One proposed mechanism for the decarboxylative cyanation of aryl carboxylic acids involves the initial formation of an arylpalladium intermediate through decarboxylative palladation. chemrevlett.com This intermediate then reacts with a cyanating agent to furnish the corresponding aryl nitrile. It's noteworthy that nucleophilic cyanating agents like KCN are often ineffective in these systems; instead, electrophilic cyanating reagents are typically required. chemrevlett.com

Another strategy for decarboxylation involves the generation of radical intermediates. For instance, photoinduced ligand to metal charge transfer (LMCT) can enable a radical decarboxylative carbometalation, leading to the formation of a high-valent arylcopper(III) complex, which can then undergo reductive elimination to form the desired product. acs.org Such methods have been successfully applied to previously challenging transformations like the decarboxylative fluorination of benzoic acids. acs.org

Role of Intermediates in Reaction Pathways

Understanding the transient species formed during a chemical reaction is crucial for elucidating the reaction mechanism and predicting the products. libretexts.org

Transient species are short-lived reaction intermediates that are not present in the starting materials or final products. iupac.org Their detection and characterization can be challenging and often require specialized techniques such as low-temperature isolation or high-speed spectroscopic probes. msu.edu In the context of reactions involving this compound, potential transient species could include carbocations, carbanions, or radical intermediates, depending on the reaction conditions. libretexts.org For instance, in decarboxylation reactions, radical intermediates can be formed. msu.edu The appearance of transient colors during a reaction can sometimes indicate the formation of certain intermediates, such as halonitroso compounds in interrupted Nef reactions. mdpi.com

Computational chemistry provides a powerful tool for studying reaction mechanisms, complementing experimental findings. Quantum mechanical calculations can be used to model reaction pathways, determine the structures and energies of transition states and intermediates, and calculate reaction energy barriers. This allows for a detailed understanding of the reaction coordinate, which is the pathway of minimum energy connecting reactants to products.

For reactions involving complex molecules like this compound, computational studies can provide insights that are difficult to obtain experimentally. For example, DFT (Density Functional Theory) calculations have been used to investigate the transition states of reactions involving organolithium compounds and nitriles, revealing complex polycyclic transition state structures. researchgate.net Similarly, computational methods can be employed to calculate ring strain energies and to understand how substituents on the cyclopropane ring influence its stability and reactivity. stackexchange.com By mapping the potential energy surface of a reaction, computational chemistry can help to elucidate the step-by-step mechanism of transformations such as nitrile hydrolysis or decarboxylative cyanation.

Derivatization and Functionalization of 3 1 Cyanocyclopropyl Benzoic Acid

Synthesis of Ester Derivatives

The carboxylic acid functional group of 3-(1-cyanocyclopropyl)benzoic acid can be readily esterified to produce a variety of ester derivatives. google.com This transformation is typically achieved through several standard synthetic methods. One common approach is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Alternatively, for milder reaction conditions, coupling agents can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitate the formation of an ester bond between the benzoic acid derivative and an alcohol. arkat-usa.org This method is particularly useful for sensitive substrates. Another route involves the conversion of the carboxylic acid to an acyl halide, which then reacts readily with an alcohol to form the corresponding ester.

These esterification reactions allow for the introduction of various alkyl or aryl groups, thereby modifying the lipophilicity and steric properties of the parent molecule.

Table 1: Representative Ester Derivatives of this compound

| Derivative Name | Ester Group | Synthesis Method |

|---|---|---|

| Methyl 3-(1-cyanocyclopropyl)benzoate | -COOCH₃ | Fischer Esterification (Methanol, H₂SO₄) |

| Ethyl 3-(1-cyanocyclopropyl)benzoate | -COOCH₂CH₃ | Fischer Esterification (Ethanol, H₂SO₄) |

| Isopropyl 3-(1-cyanocyclopropyl)benzoate | -COOCH(CH₃)₂ | DCC/DMAP Coupling (Isopropanol) |

Formation of Amide Derivatives

Similar to esterification, the carboxylic acid group can be converted into a wide range of amide derivatives. This is a fundamental transformation in medicinal chemistry for building complex molecules. The most common method involves activating the carboxylic acid and then reacting it with a primary or secondary amine.

Activation can be achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which subsequently reacts with an amine. More modern and milder methods utilize peptide coupling reagents. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) or carbodiimides like DCC are highly efficient for forming the amide bond. google.comnih.gov These reactions typically proceed with high yields and tolerate a wide variety of functional groups on the amine component. nih.gov

Table 2: Representative Amide Derivatives of this compound

| Derivative Name | Amide Group | Synthesis Method |

|---|---|---|

| N-Methyl-3-(1-cyanocyclopropyl)benzamide | -CONHCH₃ | DCC Coupling (Methylamine) |

| N,N-Diethyl-3-(1-cyanocyclopropyl)benzamide | -CON(CH₂CH₃)₂ | Acyl Chloride Route (Diethylamine) |

| N-Phenyl-3-(1-cyanocyclopropyl)benzamide | -CONHC₆H₅ | DMT/NMM/TsO⁻ Coupling (Aniline) |

Modifications of the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents that can further serve as handles for subsequent chemical transformations.

Halogenation of the aromatic ring can be achieved using standard electrophilic substitution methods. libretexts.org The directing effects of the existing substituents determine the position of the incoming halogen. The carboxyl group is a deactivating and meta-directing group, while the 1-cyanocyclopropyl group's influence must also be considered. For benzoic acid itself, bromination in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃) yields the meta-bromo derivative. youtube.com Applying this to this compound, the carboxyl group at position 1 directs substitution to position 5. The cyanocyclopropyl group at position 3 is ortho, para directing, which would also favor substitution at positions 5 (para) and 4/2 (ortho). The combined effects typically lead to halogenation at the 5-position.

These halogenated derivatives are valuable intermediates. The introduced halogen (e.g., bromine or iodine) can serve as a reactive site for a variety of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Nitration of the aromatic ring is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid and sulfuric acid. google.com Similar to halogenation, the carboxyl group directs the incoming nitro group (-NO₂) to the meta position. orgsyn.orgvedantu.com Therefore, the nitration of this compound is expected to produce 3-(1-cyanocyclopropyl)-5-nitrobenzoic acid.

The resulting nitro derivative is a key intermediate for the synthesis of the corresponding amino compound. The nitro group can be readily reduced to a primary amine (-NH₂) using various established methods. google.com Common reduction techniques include the use of metals in acidic media (e.g., tin(II) chloride in HCl or iron in HCl) or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com The resulting 5-amino-3-(1-cyanocyclopropyl)benzoic acid introduces a nucleophilic amino group that can be used for further derivatization, such as amide bond formation or diazotization reactions.

Chiral Derivatization and Enantioselective Synthesis

While this compound itself is an achiral molecule, it serves as a scaffold for the synthesis of chiral derivatives. The introduction of chirality can be essential for applications in materials science and medicinal chemistry.

Several strategies can be employed to generate chiral molecules from the achiral starting material.

One approach is derivatization with a chiral auxiliary . The carboxylic acid can be reacted with an enantiomerically pure alcohol or amine to form a mixture of diastereomeric esters or amides. nih.gov These diastereomers possess different physical properties and can often be separated using techniques like chromatography or crystallization. scispace.com Once separated, the chiral auxiliary can be cleaved to yield the enantiomerically enriched derivative.

A more direct approach is through enantioselective synthesis , where a new chiral center is created under the control of a chiral catalyst or reagent. For instance, if a derivative of this compound containing a prochiral ketone was synthesized, it could undergo asymmetric transfer hydrogenation using a chiral ruthenium(II) complex to produce a chiral alcohol with high enantiomeric excess. irb.hr Similarly, organocatalytic methods, such as the Morita–Baylis–Hillman reaction, can be used to construct chiral centers on substituents attached to the benzoxaborole ring, a related structural motif. nih.gov These advanced synthetic methods allow for the direct formation of a specific enantiomer, avoiding the need for resolving a racemic or diastereomeric mixture.

Diastereoselective Approaches

The inherent chirality of many biologically active molecules necessitates the development of synthetic methods that afford specific stereoisomers. In the context of this compound, the quaternary carbon of the cyclopropane (B1198618) ring is a key stereocenter. Diastereoselective approaches to the derivatization and functionalization of this scaffold are crucial for the synthesis of enantiopure compounds for pharmacological evaluation. While direct diastereoselective functionalization of this compound is not extensively documented, several analogous strategies for the stereoselective synthesis of highly substituted cyclopropanes can be envisaged. These approaches typically involve either the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions where existing stereocenters direct the formation of new ones.

One plausible strategy involves the diastereoselective cyclopropanation of a suitable olefin precursor. For instance, a Michael Initiated Ring Closure (MIRC) reaction represents a powerful tool for the construction of highly functionalized cyclopropanes with excellent control of stereochemistry. rsc.org In a hypothetical application to a precursor of this compound, a chiral catalyst could be employed to guide the stereoselective addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the desired cyclopropane ring with high diastereomeric excess.

Another potential avenue is the diastereoselective functionalization of a pre-existing cyclopropane ring. For example, the synthesis of spiro-cyanocyclopropyl derivatives has been achieved with high diastereoselectivity through the use of nitrile-stabilized ylides. researchgate.net This methodology could be adapted to introduce substituents onto the cyclopropane ring of a derivative of this compound in a stereocontrolled manner.

Furthermore, the asymmetric synthesis of related 1-aminocyclopropane-1-carboxylic acids has been successfully accomplished using diketopiperazine templates. rsc.org This approach, which relies on a chiral auxiliary to direct the stereochemical outcome of the reaction, could be conceptually extended to the synthesis of chiral derivatives of this compound. By employing a chiral auxiliary attached to the benzoic acid moiety, it would be possible to influence the stereochemistry of reactions at the cyclopropane ring.

The following table outlines a hypothetical diastereoselective synthesis of a derivative of this compound based on a Michael Initiated Ring Closure (MIRC) reaction, a well-established method for stereoselective cyclopropane formation. rsc.org

Table 1: Hypothetical Diastereoselective Synthesis via MIRC

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Product Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| 3-(1-Cyanoethenyl)benzoate Ester | α-Substituted Acetonitrile | Chiral Thiourea Catalyst | Toluene | 25 | >95:5 |

This table presents hypothetical data based on analogous reactions reported in the literature and is intended to be illustrative of potential diastereoselective approaches.

Similarly, a diastereoselective synthesis of 2-carbamoyl-2-cyanocyclopropanecarboxylates has been reported through a tandem oxidative cyclization. acs.org This method could potentially be adapted for the synthesis of derivatives of this compound.

Table 2: Potential Diastereoselective Oxidative Cyclization

| Substrate | Reagents | Solvent | Temperature (°C) | Product Diastereomeric Ratio (d.r.) |

|---|

This table outlines a potential application of a known diastereoselective method to a hypothetical substrate for the synthesis of a this compound derivative.

Synthetic Applications and Precursor Role in Advanced Organic Synthesis

Building Block for Complex Organic Scaffolds

3-(1-Cyanocyclopropyl)benzoic acid is a versatile building block in organic synthesis, valued for its unique combination of a rigid cyclopropane (B1198618) ring, a reactive carboxylic acid, and a cyano group. scbt.com These features allow for its incorporation into a wide array of more complex molecular architectures. Organic building blocks are fundamental components used for the bottom-up assembly of intricate molecules, playing a crucial role in medicinal chemistry, organic chemistry, and material science. nih.govgoogle.com The inherent strain of the cyclopropane ring and its specific stereochemical properties can impart desirable conformational rigidity to target molecules, which is a valuable attribute in drug design. bulletin.am

The carboxylic acid group provides a convenient handle for various chemical transformations, most commonly amide bond formation. This allows for the coupling of the 3-(1-cyanocyclopropyl)phenyl moiety to a diverse range of amine-containing fragments, leading to the generation of libraries of complex amides. Furthermore, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering additional pathways for derivatization.

| Compound Name | CAS Number | Molecular Formula | Application |

| This compound | 884001-11-0 | C₁₁H₉NO₂ | Building block for complex scaffolds |

| 4-(1-Cyanocyclopropyl)benzoic acid | 915020-91-6 | C₁₁H₉NO₂ | Related building block |

| 3-(Cyanomethyl)benzoic acid | 5689-33-8 | C₉H₇NO₂ | Related building block |

Precursor in the Synthesis of Substituted Cyclopropanes

Functionally substituted cyclopropanes are a significant class of compounds in organic chemistry due to their unique structural and electronic properties. bulletin.am The strained three-membered ring makes them valuable intermediates for a variety of chemical transformations. nih.gov this compound serves as a precursor for the synthesis of other polysubstituted cyclopropanes. researchgate.net

The existing functional groups on this compound can be chemically manipulated to introduce new functionalities onto the cyclopropane ring or the phenyl group. For example, the carboxylic acid can be converted to other functional groups such as esters, amides, or alcohols, which can then participate in further reactions.

While the direct modification of the cyclopropane ring of this specific compound is not widely documented, general methods for the synthesis of substituted cyclopropanes can be applied. organic-chemistry.org For example, reactions that proceed via activation of the C-CN or C-COOH bonds could potentially lead to new cyclopropane derivatives. The development of new synthetic methodologies for the preparation of polysubstituted cyclopropanes is an active area of research, driven by the importance of these motifs in medicinal and materials chemistry. researchgate.net

| Starting Material | Reagent(s) | Product Type | Significance |

| This compound | Various | Other substituted cyclopropanes | Access to novel cyclopropane derivatives |

| Nitroalkenes | Various | Nitrocyclopropanes | Important synthetic intermediates |

| Diazo compounds | Alkenes | Substituted cyclopropanes | General method for cyclopropane synthesis |

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product that contains the majority of the atoms of the starting materials. wikipedia.orgtcichemicals.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. slideshare.net Carboxylic acids are common components in several named MCRs, including the Ugi and Passerini reactions. organic-chemistry.org

This compound, with its carboxylic acid functionality, is a prime candidate for participation in such reactions. In a typical Ugi four-component reaction (Ugi-4CR), a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide react to form an α-acylamino amide. The incorporation of this compound into an Ugi reaction would introduce the unique 3-(1-cyanocyclopropyl)phenyl scaffold into the final product. This allows for the creation of a diverse library of complex molecules with potential applications in drug discovery.

The Passerini three-component reaction is another isocyanide-based MCR where a carboxylic acid, a carbonyl compound, and an isocyanide react to form an α-acyloxy carboxamide. organic-chemistry.org The use of this compound in this reaction would similarly yield complex molecules bearing the cyanocyclopropylphenyl moiety. The ability to integrate this building block into MCRs significantly enhances its utility as a versatile tool for the synthesis of novel and complex organic compounds. researchgate.net

| Reaction Name | Components | Product | Role of this compound |

| Ugi Reaction | Carboxylic acid, Amine, Carbonyl, Isocyanide | α-Acylamino amide | Carboxylic acid component |

| Passerini Reaction | Carboxylic acid, Carbonyl, Isocyanide | α-Acyloxy carboxamide | Carboxylic acid component |

Q & A

Basic: What are the common synthetic routes for 3-(1-Cyanocyclopropyl)benzoic acid?

The synthesis of this compound can involve multi-step methodologies. A plausible approach includes:

- Step 1 : Introduction of the cyclopropane ring via [2+1] cycloaddition or alkylation of a benzoyl chloride intermediate with a cyanocyclopropane precursor.

- Step 2 : Functionalization of the benzene ring using Suzuki-Miyaura cross-coupling (e.g., with phenylboronic acid derivatives, as seen in analogous syntheses ).

- Step 3 : Oxidation of a methyl or hydroxymethyl group to the carboxylic acid moiety, ensuring regioselectivity at the meta position. Yields exceeding 80% are achievable under optimized conditions, similar to related benzoic acid derivatives .

Advanced: How does the steric and electronic effects of the cyanocyclopropyl group influence nucleophilic reactivity?

The cyanocyclopropyl group introduces steric hindrance due to its non-planar cyclopropane ring and strong electron-withdrawing cyano (-CN) group. This combination:

- Reduces nucleophilic attack at the cyclopropane-adjacent carbon due to steric shielding.

- Activates the benzoic acid moiety for electrophilic substitution via meta-directing effects. Computational studies (e.g., DFT calculations) are recommended to quantify charge distribution and predict reactive sites .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR to confirm the cyclopropane ring (characteristic δ 1.0–2.0 ppm for cyclopropane protons) and cyan group (δ ~120 ppm for nitrile carbon in C NMR) .

- IR Spectroscopy : Peaks at ~2240 cm (C≡N stretch) and ~1680 cm (carboxylic acid C=O).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO) and fragmentation patterns .

Advanced: What computational methods predict binding affinities of this compound with biological targets?

- Molecular Docking : Tools like AutoDock Vina can model interactions with enzymes (e.g., cyclooxygenases) by aligning the cyanocyclopropyl group in hydrophobic pockets.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time, focusing on hydrogen bonding between the carboxylic acid group and active-site residues .

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogous compounds .

Basic: What are the stability profiles of this compound under varying conditions?

- pH Stability : Stable in neutral conditions (pH 6–8) but decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions via hydrolysis of the nitrile or cyclopropane ring.

- Thermal Stability : Degrades above 150°C, as observed in thermogravimetric analysis (TGA) of related benzoic acid derivatives .

- Storage Recommendations : Store at 4°C in inert atmosphere to prevent oxidation of the cyclopropane ring .

Advanced: How do structural modifications of the cyclopropane ring affect biological activity?

- Electron-Withdrawing Substituents (e.g., -CN): Enhance metabolic stability but may reduce membrane permeability due to increased polarity.

- Ring Expansion : Replacing cyclopropane with larger rings (e.g., cyclohexane) decreases steric strain but alters target selectivity. Comparative studies with 3-(Trifluoromethyl)benzoic acid show substituent position critically impacts binding kinetics .

Basic: What intermediates are critical in the multi-step synthesis of this compound?

Key intermediates include:

- 3-Bromobenzoic Acid : For Suzuki coupling with cyanocyclopropylboronic acid derivatives .

- Cyanocyclopropane Precursors : Synthesized via Sharpless cyclopropanation or Corey-Chaykovsky reactions.

- Protected Carboxylic Acids : Use of methyl esters to prevent side reactions during nitrile introduction .

Advanced: What role does this compound play in medicinal chemistry research?

- Enzyme Inhibition : Acts as a scaffold for protease inhibitors due to its rigid cyclopropane structure and hydrogen-bonding capability via the -COOH group.

- Prodrug Development : The nitrile group can be hydrolyzed in vivo to generate bioactive amides or carboxylic acids .

- Pharmacophore Mapping : Used to study structure-activity relationships (SAR) in anti-inflammatory or anticancer drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.